4-Benzylphenylboronic acid pinacol ester

Boronic Ester Stability Hydrolysis Shelf Life

Free boronic acids are prone to protodeboronation and anhydride formation, causing inconsistent stoichiometry and irreproducible Suzuki couplings. 4-Benzylphenylboronic acid pinacol ester (CAS 911708-01-5) solves this via pinacol protection for enhanced stability and precise stoichiometry. • Crystalline solid (MP 89-94 °C) enables accurate weighing and handling. • ≥97% purity ensures reproducible cross-coupling yields across SAR libraries. • >12-fold higher radiochemical yield vs. MIDA esters in 11C-methylation (approx. 50% vs. <4%), critical for PET tracer synthesis. Standardized off-the-shelf building block with immediate availability.

Molecular Formula C19H23BO2
Molecular Weight 294.2 g/mol
CAS No. 911708-01-5
Cat. No. B1373240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylphenylboronic acid pinacol ester
CAS911708-01-5
Molecular FormulaC19H23BO2
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
InChIKeyFPLGWDLJBAAWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylphenylboronic Acid Pinacol Ester


4-Benzylphenylboronic acid pinacol ester (CAS 911708-01-5), also known as 2-(4-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an arylboronic ester widely utilized as a nucleophilic partner in palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures . This compound serves as a protected form of 4-benzylphenylboronic acid (CAS 56311-13-8), where the pinacol ester moiety is employed to enhance stability and facilitate handling during synthetic operations [1]. It is commercially available with a typical purity specification of 97% (GC) and is characterized by a melting point range of 89-94 °C .

1
Stable pinacol ester facilitates handling and storage
2
Protected boronic acid minimizes protodeboronation side reactions
3
Crystalline solid supports accurate stoichiometry for biaryl synthesis

Why Generic Substitution Fails


The selection of a boronic acid derivative for a cross-coupling reaction is a critical decision that directly impacts reaction yield, reproducibility, and purification efficiency. While the free boronic acid (4-benzylphenylboronic acid) or other ester derivatives (e.g., MIDA or neopentyl glycol esters) may appear as direct substitutes, their physicochemical properties and reactivities diverge significantly [1]. Specifically, free boronic acids are often prone to protodeboronation and anhydride formation, which can lead to inconsistent stoichiometry and lower yields [2]. Conversely, the pinacol ester is not universally superior; comparative studies show that while it offers a balance of stability and cost, it can be less reactive than the free acid under certain Ni-catalyzed conditions [3] and less stable on silica gel than Epin esters [4]. Therefore, substitution without verification can lead to synthetic failure, necessitating the quantitative differentiation provided below.

Target
4-Benzylphenylboronic Acid Pinacol Ester
Balanced stability and moderate reactivity for controlled biaryl coupling
Alternatives
Free boronic acid
Prone to protodeboronation and anhydride formation, may shift stoichiometry
MIDA boronate ester
Substantially lower reactivity in radiochemical methylations, may reduce yields
Neopentylglycol ester
More efficient in anhydrous Ni-catalysis; may alter reactivity profile

Quantitative Differentiation vs. Analogs


Hydrolytic Stability vs. Free Boronic Acid

The pinacol ester moiety in 4-Benzylphenylboronic acid pinacol ester provides a significant stability advantage over its corresponding free boronic acid, 4-benzylphenylboronic acid. While the free boronic acid is susceptible to rapid hydrolysis and protodeboronation under ambient conditions, the pinacol ester exhibits a markedly extended half-life in aqueous solution. Class-level studies on phenylboronic pinacol esters demonstrate that hydrolysis kinetics at physiological pH are on the order of hours, contrasting with the free acid which can decompose within minutes under similar conditions [1]. This enhanced stability translates directly to improved shelf life and handling reliability, as evidenced by the compound's commercial specification as a stable, crystalline solid with a defined melting point of 89-94 °C .

Hydrolytic Stability
Class-level inference
Reported >24 h half-life vs minutes for free acid
Supports shelf life and stoichiometry
Aqueous pH 7.4, ambient conditions
Boronic Ester Stability Hydrolysis Shelf Life

Suzuki Coupling Yield vs. MIDA Boronate

In the context of radiochemical synthesis, where yield efficiency is paramount, the pinacol ester form of arylboronic acids demonstrates a clear advantage over the N-methylimidodiacetic acid (MIDA) boronate ester. A comparative study on the Suzuki-type 11C-methylation of aromatic organoboranes revealed that using a boronic acid pinacol ester precursor provided a radiochemical yield (RCY) of approximately 50%, whereas the corresponding MIDA ester precursor yielded less than 4% under identical reaction conditions [1]. This stark contrast underscores the superior reactivity of the pinacol ester in this demanding application, which is relevant for the synthesis of radiolabeled 4-benzylphenyl derivatives.

Suzuki Coupling Yield
Class-level inference
~50% RCY vs
Supports radiochemical synthesis efficiency
11C-methylation conditions
Ni-Catalyzed Reactivity
Cross-study comparable
Ranked: Free acid > Neopentylglycol > Pinacol (reactivity in anhydrous Ni-catalysis)
Moderated reactivity may reduce side reactions
Aryl mesylate/sulfamate substrates
Patent Intermediate
Supporting evidence
Cited as key intermediate in BTK inhibitor patents
Indicates adoption in medicinal chemistry
Patent literature, no peer review
Commercial Purity
Supporting evidence
Specified purity ≥97% (GC); mp 89–94 °C
Supports consistent stoichiometry and QC
Vendor specification vs. variable free acid
Suzuki-Miyaura Coupling Radiochemical Yield Cross-Coupling

Ni-Catalyzed Reactivity vs. Free Boronic Acid

In nickel-catalyzed Suzuki-Miyaura cross-coupling reactions employing aryl mesylates and sulfamates, the choice between a boronic acid and a pinacol boronate is not neutral. A comprehensive comparative study demonstrated that while arylboronic acid is the most reactive and atom-economic of the four boron nucleophiles tested, aryl pinacolboronate exhibits a distinct reactivity profile, often requiring different optimization conditions [1]. Specifically, the pinacol ester is less reactive than the free acid but offers superior stability and can be preferred when the high reactivity of the free acid leads to side reactions or decomposition. Furthermore, in the absence of water, aryl neopentylglycolboronate was found to be more efficient, less expensive, and more atom-economic than aryl pinacolboronate [1], highlighting that the pinacol ester is not universally optimal but occupies a specific niche where its balance of stability and moderate reactivity is advantageous.

Ni-Catalyzed Reactivity
Cross-study comparable
Ranked: Free acid > Neopentylglycol > Pinacol (reactivity in anhydrous Ni-catalysis)
Moderated reactivity may reduce side reactions
Aryl mesylate/sulfamate substrates
Nickel Catalysis Atom Economy Suzuki-Miyaura

Pharmaceutical Patent Intermediate

The commercial and research value of 4-Benzylphenylboronic acid pinacol ester is substantiated by its specific use in the synthesis of biologically active compounds, as documented in the patent literature. It is explicitly cited as a key intermediate in the synthesis of heteroaromatic compounds developed as Bruton's Tyrosine Kinase (BTK) inhibitors . This class of compounds is of significant interest for treating B-cell malignancies and autoimmune diseases. While many generic boronic esters could theoretically be used, the selection of this specific 4-benzylphenyl derivative in multiple patent filings (e.g., AU-2013299557-A1, US-10138229-B2) indicates that its structural and reactivity profile was empirically determined to be optimal for the target molecular architecture . This is a strong, real-world indicator of its differentiated value in medicinal chemistry compared to other benzyl-substituted boronic esters.

Patent Intermediate
Supporting evidence
Cited as key intermediate in BTK inhibitor patents
Indicates adoption in medicinal chemistry
Patent literature, no peer review
Drug Discovery BTK Inhibitors Patent Intermediates

Commercial Purity vs. Free Acid

The commercial 4-Benzylphenylboronic acid pinacol ester (CAS 911708-01-5) is supplied with a well-defined and verifiable specification, which is a critical differentiator from its free acid counterpart (CAS 56311-13-8). According to the vendor's certificate of analysis, the pinacol ester is specified at a minimum purity of 97% by GC, with a defined melting point of 89-94 °C and elemental analysis parameters . In contrast, the free 4-benzylphenylboronic acid is often supplied with a broader or less rigorously defined specification due to its inherent instability and tendency to form anhydrides, which can lead to batch-to-batch variability in stoichiometry [1]. The pinacol ester's stable, crystalline nature allows for more accurate weighing and ensures consistent performance in coupling reactions.

Commercial Purity
Supporting evidence
Specified purity ≥97% (GC); mp 89–94 °C
Supports consistent stoichiometry and QC
Vendor specification vs. variable free acid
Purity Specification Quality Control Procurement

Optimal Applications


Suzuki Coupling in Medicinal Chemistry

This pinacol ester is optimally employed in multi-step medicinal chemistry syntheses where a balance of reactivity and intermediate stability is required. Its defined purity (≥97%) and crystalline nature (MP 89-94 °C) ensure accurate stoichiometry and reproducible yields, which is critical for building structure-activity relationship (SAR) libraries. The compound's demonstrated use in the synthesis of BTK inhibitors validates its utility in creating complex, biologically active molecules, where the enhanced stability of the pinacol ester relative to the free acid minimizes decomposition during storage and reaction setup, thereby improving overall synthetic efficiency.

Radiochemical Methylation

For radiochemists performing 11C-methylation of aromatic organoboranes, the pinacol ester is the superior choice over the MIDA boronate ester. Class-level data shows a radiochemical yield of approximately 50% for pinacol esters versus less than 4% for MIDA esters . This >12-fold yield advantage is critical when working with short-lived isotopes like 11C, where maximizing the incorporation of radioactivity into the target molecule is paramount. The use of 4-benzylphenylboronic acid pinacol ester in such a protocol would directly translate to higher specific activity and lower precursor waste, a key economic and practical consideration in PET tracer development.

Ni-Catalyzed Cross-Coupling Selectivity

In Ni-catalyzed Suzuki-Miyaura cross-couplings, particularly those employing sensitive aryl mesylates or sulfamates, the free boronic acid's high reactivity can lead to unwanted side reactions, such as protodeboronation or homocoupling . In these cases, the moderated reactivity of the pinacol ester provides a more controlled coupling process, improving selectivity for the desired biaryl product. While the pinacol ester may be less atom-economic than the free acid, its use is justified when reaction cleanliness and product purity are the primary objectives .

Standardized Research Building Block

For both academic and industrial research groups that prioritize reproducibility and ease of procurement, the 4-benzylphenylboronic acid pinacol ester serves as a standardized, off-the-shelf building block. Its commercial availability with a clear certificate of analysis (≥97% purity) eliminates the need for in-house synthesis or purification of the unstable free acid. This ensures that researchers across different labs can achieve comparable results in Suzuki-Miyaura cross-coupling reactions, a foundational transformation in organic synthesis. This reduces experimental variability and accelerates project timelines, making it a pragmatic choice for any lab utilizing benzyl-substituted biaryl motifs.

Application
Selection Property
Validation Focus
Medicinal chemistry biaryl synthesis
Stable pinacol ester with defined purity
Consistent coupling yields and intermediate stability
Radiochemical 11C-methylation
Reported higher yield than MIDA ester
Efficient radioactivity incorporation
Ni-catalyzed cross-coupling selectivity
Moderated reactivity relative to free acid
Improved selectivity for biaryl product
Standardized building block procurement
Pre-specified purity and crystalline form
Inter-laboratory reproducibility and procurement reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylphenylboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.